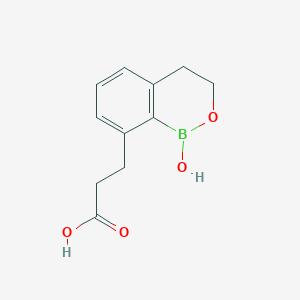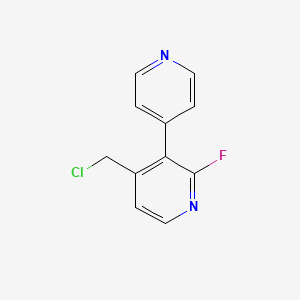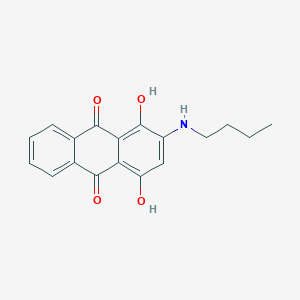
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by the presence of butylamino and dihydroxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione typically involves the following steps:
Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.
Alkylation: The amino groups are then alkylated with butylamine to form 2-(Butylamino)-1,4-diaminoanthracene.
Oxidation: Finally, the compound is oxidized to introduce the quinone structure, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The quinone structure can be reduced back to dihydroxy groups.
Substitution: The butylamino group can participate in substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer properties, as anthraquinones are known to intercalate with DNA.
Industry: Utilized as a dye or pigment in various industrial applications due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. In the context of its anticancer properties, it is believed to intercalate with DNA, disrupting the replication process and leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the butylamino group, making it less hydrophobic.
2-Aminoanthraquinone: Contains an amino group instead of a butylamino group, affecting its reactivity and solubility.
2-(Ethylamino)-1,4-dihydroxyanthracene-9,10-dione: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties.
Uniqueness
2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of the butylamino group, which enhances its hydrophobicity and affects its interaction with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
13217-65-7 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-2-3-8-19-12-9-13(20)14-15(18(12)23)17(22)11-7-5-4-6-10(11)16(14)21/h4-7,9,19-20,23H,2-3,8H2,1H3 |
InChI-Schlüssel |
VDIFWXJQMUAUMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


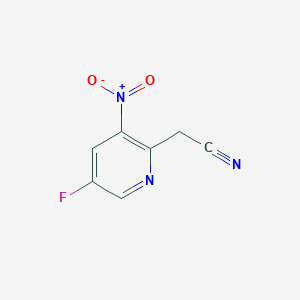
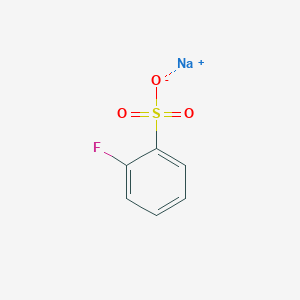
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)

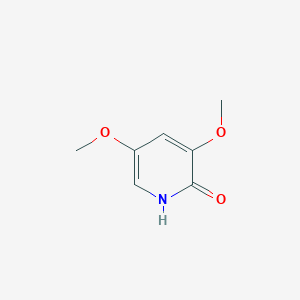
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
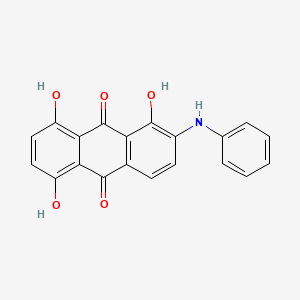
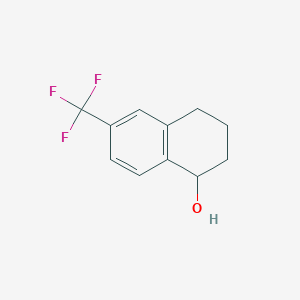
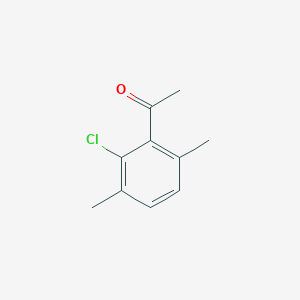
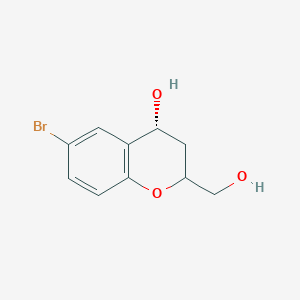

![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
